5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol
Description
5-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with an (E)-configured ethenyl group bearing a 2,4-dichlorophenyl moiety and a thiol (-SH) group at position 2. Its synthesis typically involves Wittig reactions or cyclization of hydrazide precursors, as seen in related oxadiazole derivatives .
Properties
IUPAC Name |
5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-3-1-6(8(12)5-7)2-4-9-13-14-10(16)15-9/h1-5H,(H,14,16)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTOEMDZBASDHQ-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique oxadiazole ring that contributes to its biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Antibacterial Properties
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity. For instance:
- A study reported that oxadiazole derivatives showed comparable activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae when tested using a serial dilution method. The minimum inhibitory concentration (MIC) values were similar to those of standard antibiotics such as nitrofurazone .
- Another investigation highlighted that specific oxadiazole derivatives could inhibit Mycobacterium tuberculosis with MIC values as low as 0.03 µM, indicating potent activity against drug-resistant strains .
Antifungal Activity
This compound has also shown antifungal properties. One study noted that certain oxadiazole derivatives had stronger antifungal effects than established antifungal agents like terbinafine against Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied:
- A review summarized various 1,3,4-oxadiazole derivatives screened against multiple cancer cell lines. Many exhibited significant cytotoxicity with IC50 values in the nanomolar range against leukemia and solid tumors .
- Specifically, compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .
- Anticancer Mechanism : It is believed that the compound can interfere with DNA synthesis and repair mechanisms in cancer cells or modulate signaling pathways involved in cell survival and apoptosis .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives including this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.05 µM compared to controls.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of this compound, it was tested against a panel of cancer cell lines including breast and prostate cancer cells. The results showed an IC50 value of 15 µM for breast cancer cells after 48 hours of treatment, suggesting promising anticancer activity.
Comparison with Similar Compounds
Dichlorophenyl vs. Trifluoromethylphenyl Derivatives
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol (Target Compound) : Exhibits strong α-glucosidase inhibition (IC50 = 3.23 µM) due to electron-withdrawing Cl groups enhancing electrophilicity .
- 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol (4u) : Higher synthetic yield (86%) but reduced bioactivity compared to dichlorophenyl analogs, likely due to the steric bulk of CF3.
Halogenated vs. Methyl-Substituted Derivatives
- 5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) : Lower yield (76%) and moderate bioactivity, suggesting methyl groups reduce reactivity .
- 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4x) : Enhanced lipophilicity from Br may improve membrane permeability but requires further pharmacological validation .
Table 1: Comparative Data for Aryl-Substituted Oxadiazole-2-thiols
*Synthetic yield inferred from analogous methods in .
Modifications at the Thiol Position
Thiol (-SH) vs. Methylthio (-SMe) Derivatives
Sulfonyl (-SO2) Derivatives
Table 2: Impact of Thiol Modifications on Bioactivity
| Compound ID | Thiol Modification | Key Property | Reference |
|---|---|---|---|
| Target Compound | -SH | Antioxidant: 89.3% H2O2 scavenging | |
| 20’ | -SMe | Improved metabolic stability | |
| 20 | -SO2Me | Enhanced enzyme inhibition potential |
Comparison with Non-Oxadiazole Heterocycles
- Chlorfenvinphos (Organophosphate): Shares the 2,4-dichlorophenyl-ethenyl motif but acts as a pesticide via acetylcholinesterase inhibition, highlighting the role of the oxadiazole core in differentiating pharmacological targets .
- N-Substituted Oxadiazole Acetamides (e.g., 7o) : Exhibit antibacterial activity (comparable to ciprofloxacin) but lack the ethenyl group, underscoring the importance of conjugated systems in the target compound’s bioactivity .
Anticancer Activity
Derivatives of the target compound, such as N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine (5a-h) , show selective cytotoxicity against Hep-G2 liver cancer cells (IC50 = 2.46 µg/mL), attributed to the dichlorophenyl group’s hydrophobic interactions with cellular targets .
Enzyme Inhibition
The target compound’s α-glucosidase inhibition (IC50 = 3.23 µM) surpasses ethyl-thio benzimidazolyl acetohydrazides (IC50 = 6.10–7.34 µM), indicating the ethenyl group’s role in enhancing binding affinity .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | CS₂, HCl, ethanol, reflux (6–8 h) | 65–75 | |
| Ethenylation | Pd(OAc)₂, PPh₃, DMF, 80°C | 50–60 | |
| Thiol functionalization | Lawesson’s reagent, THF, 60°C | 70–80 |
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
Standard techniques include:
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, oxadiazole ring vibrations at 1600–1650 cm⁻¹) .
- ¹H-NMR : Confirms the (E)-configuration of the ethenyl group (coupling constant J = 12–16 Hz for trans protons) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) within ±0.4% deviation .
Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Cl atoms, confirming molecular formula .
Basic: How do structural features of this compound influence its chemical reactivity?
Answer:
- Thiol group (-SH) : Enables nucleophilic substitution (e.g., alkylation with methyl iodide) and metal coordination .
- Oxadiazole ring : Stabilizes charge distribution, enhancing electrophilic aromatic substitution at the 5-position .
- Ethenyl linker : The (E)-configuration minimizes steric hindrance, favoring planar conjugation with the dichlorophenyl group .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions between experimental and theoretical data (e.g., NMR chemical shifts) can arise from dynamic effects or solvent interactions. Strategies include:
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., C-Cl bond distances: 1.72–1.74 Å) .
- DFT calculations : Compare computed vs. experimental IR/NMR spectra to identify conformational biases .
Q. Table 2: Key Crystallographic Data (Example from Analogous Compounds)
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C-Cl bond length | 1.73 ± 0.02 | |
| Dihedral angle (oxadiazole-ethenyl) | 178.5° | |
| Hydrogen bonding (S–H···N) | 2.89 Å, 152° |
Advanced: What strategies optimize synthetic yield and selectivity for derivatives of this compound?
Answer:
- Mannich base formation : React the thiol with formaldehyde and amines (e.g., morpholine) in ethanol, adjusting pH to 8–9 for optimal nucleophilicity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require scavengers to suppress side reactions .
- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in ethenylation .
Advanced: What mechanistic insights explain the biological activity of this compound?
Answer:
The compound exhibits antimicrobial and anticancer activity via:
- Enzyme inhibition : Thiol-mediated disruption of cysteine proteases (e.g., caspase-3) through covalent binding .
- DNA intercalation : Planar oxadiazole and dichlorophenyl groups facilitate stacking with DNA base pairs, confirmed by fluorescence quenching assays .
Q. Table 3: Biological Activity Data (Representative Studies)
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| Caspase-3 | 2.1 ± 0.3 | Fluorometric | |
| E. coli (MIC) | 12.5 | Broth dilution | |
| HeLa cell viability | 8.7 ± 1.2 | MTT assay |
Advanced: How can computational methods guide the design of novel derivatives?
Answer:
- Docking studies : Predict binding modes with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
- QSAR models : Correlate substituent electronegativity (e.g., Cl position) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
